molecular formula C5H10Cl2N4 B13251951 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

Cat. No.: B13251951
M. Wt: 197.06 g/mol
InChI Key: AFBFNHGCGHHCTE-UHFFFAOYSA-N
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Description

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound featuring a fused pyrazole-imidazole core with an amine group at the 7-position, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies . Commercial availability is noted through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., which offers the compound at 97% purity (5.0 g, ¥11,084.00) .

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-4-3-8-9-2-1-7-5(4)9;;/h3,7H,1-2,6H2;2*1H

InChI Key

AFBFNHGCGHHCTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1H-pyrazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include derivatives with varying substituents on the pyrazolo-imidazole scaffold. These modifications influence physicochemical properties and biological activity:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride Amine (-NH₂) + dihydrochloride salt ~254.12 (estimated)* High solubility, salt stability
Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate Ester (-COOEt) at 7-position 181.20 Lipophilic, used as synthetic intermediate
{1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanol Hydroxymethyl (-CH₂OH) at 7-position 139.16 Polar, potential for further derivatization
N-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Extended aryl and alkyl chains 401.2 [M+H]+ Aryl hydrocarbon receptor activity

*Estimated based on free base (181.20) + 2 HCl molecules (72.92).

Physicochemical Properties

  • Solubility: The dihydrochloride salt form significantly improves water solubility compared to neutral analogs like the ethyl ester or methanol derivatives, which are more lipophilic .
  • Stability : Salt forms (e.g., dihydrochloride) enhance stability under acidic conditions, whereas ester derivatives may hydrolyze over time .

Commercial Availability and Pricing

  • Target Compound : Priced at ¥11,084.00/5.0 g (97% purity) .
  • Ethyl Ester : Available at €273.00/100 mg (CymitQuimica) .
  • Methanol Derivative: Temporarily out of stock, with pricing undisclosed .

Biological Activity

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines pyrazole and imidazole rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H9N3·2HCl
  • Molecular Weight : 173.06 g/mol
  • IUPAC Name : 1H,2H,3H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

The biological activity of 1H,2H,3H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to significant physiological effects.

Key Mechanisms:

  • Kinase Inhibition : The compound has been identified as a selective inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains by disrupting cellular integrity and function.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds similar to 1H,2H,3H-pyrazolo[1,5-a]imidazol-7-amine have shown significant cytotoxic effects on various cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells demonstrated IC50 values ranging from 0.01 µM to 0.46 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BNCI-H4600.46
Compound CSF-26831.5

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Inhibition of Nitric Oxide Production : In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharides (LPS) .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties:

  • Inhibition Studies : Compounds have demonstrated effectiveness against fungal strains such as Fusarium oxysporum and Candida mandshurica, with varying degrees of inhibition .

Study on Anticancer Activity

In a study exploring the anticancer effects of pyrazole derivatives:

  • Researchers synthesized several compounds and evaluated their cytotoxicity in different cancer cell lines.
  • The most potent derivative exhibited an IC50 value of 0.39 µM against A549 lung cancer cells and showed synergistic effects when combined with doxorubicin .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyrazole compounds:

  • A series of derivatives were tested against multiple bacterial strains.
  • Results indicated significant inhibition rates, suggesting potential for development into therapeutic agents .

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